molecular formula C17H15BrN2O2 B1468282 2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 1241674-55-4

2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B1468282
CAS No.: 1241674-55-4
M. Wt: 359.2 g/mol
InChI Key: ZKAPWZXTQUADJA-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, also known as 4-Bromo-2-ethyl-isoindole-1,3-dione, is an organic compound belonging to the isoindole-dione class of heterocyclic compounds. It is a colorless solid, with a molecular formula of C13H10BrNO2. 4-Bromo-2-ethyl-isoindole-1,3-dione is an important building block in organic synthesis and has been used in various scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : Research has focused on efficient synthesis methods for isoindole-1,3-dione derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, conventional and microwave-assisted reactions have been utilized for the synthesis of N-(arylaminomethyl)-phthalimides, demonstrating rapid and high-yielding processes (Sena et al., 2007). Similar approaches have been applied to synthesize hexahydro-1H-isoindole-1,3(2H)-dione derivatives, showcasing the adaptability of these molecules for various synthetic routes (Tan et al., 2016).

  • Structural and Molecular Studies : The crystal and molecular structures of isoindole derivatives have been extensively studied, providing valuable information on their conformation and interactions. These studies not only confirm the molecular structures but also contribute to the understanding of the physical and chemical properties of these compounds (Anouar et al., 2019).

Potential Biological Activities

  • Biological Activity Screening : The exploration of biological activities of isoindole-1,3-dione derivatives has been a subject of interest. Some studies have focused on evaluating the antibacterial properties of these compounds, suggesting potential applications in developing new chemotherapeutic agents (Ahmed et al., 2006).

  • Enzyme Inhibition : The investigation into the enzyme inhibitory properties of isoindole-1,3-dione derivatives has been documented, indicating their potential as therapeutic agents. For example, the evaluation of xanthine oxidase inhibitor properties of certain derivatives showcases the pharmaceutical relevance of these compounds (Gunduğdu et al., 2020).

Photophysical and Materials Science Applications

  • Photophysical Properties : The photophysical properties of isoindole-based compounds have been analyzed, revealing their potential applications in materials science, particularly in fluorescent materials and sensors. The study of excited-state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives highlights the utility of these compounds in developing advanced photonic materials (Deshmukh & Sekar, 2015).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. The downstream effects of these influences would depend on the specific pathway and the biological context.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

2-[(4-bromo-2-ethylanilino)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-2-11-9-12(18)7-8-15(11)19-10-20-16(21)13-5-3-4-6-14(13)17(20)22/h3-9,19H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAPWZXTQUADJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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